molecular formula C₁₅H₈D₈O₂ B1147627 Bisphenol A-d8 CAS No. 92739-58-7

Bisphenol A-d8

Cat. No. B1147627
CAS RN: 92739-58-7
M. Wt: 236.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol A-d8 is an organic synthetic compound that is a deuterium-labeled version of Bisphenol A . It is used in the production of polycarbonate plastics and epoxy resins . The molecular formula of Bisphenol A-d8 is C15H16O2 .


Molecular Structure Analysis

Bisphenol A-d8 has a molecular weight of 236.33 g/mol . Its IUPAC name is 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Bisphenol A-d8 has a molecular weight of 236.33 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 236.165243716 g/mol . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Epoxy Resin Manufacturing

Bisphenol A-d8 is commonly used in the production of epoxy resins . These resins are widely used for coatings, adhesives, composites, electrical components, LEDs, paintbrush manufacturing, fiber-reinforced plastic materials, and consumer product manufacturing (such as cases, kits, and snowboards) . Bisphenol A-d8 epoxy resin is excellent for high-temperature applications, the adhesion of a variety of substrates, compression, bends, electrical insulation, mortar, grouts, adhesion, and high-tensile-strength applications .

Industrial Chemical Production

Bisphenol A-d8 is used as an industrial chemical in the production of plastics and epoxy resins . It is also used in the production of food containers, plastic water bottles, additives for thermos paper, adhesives, baby pacifiers, and dental fillers .

Environmental Research

Bisphenol A-d8 is used in environmental research, particularly in studies focusing on its degradation . Researchers are interested in understanding the degradation pathways and mechanisms of Bisphenol A-d8, given its extensive applications in industrial processes and daily life .

Health Research

Bisphenol A-d8 is used in health research due to its potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact . There has been a global consensus to prohibit the use of Bisphenol A-d8, and countries such as the United States and Canada have enacted legislation to ban the sale of baby bottles containing Bisphenol A-d8 to prevent infants from being affected by Bisphenol A-d8 leakage .

Carcinogenic Research

Bisphenol A-d8 is used in carcinogenic research. Studies have shown that Bisphenol A-d8 can induce proliferation, growth, migration, and invasion in various cell types such as cervical, breast, prostate, human trophoblasts, mesenchymal stem cells, ovarian, lung, and colorectal via activation of signaling pathways .

Degradation Research

Bisphenol A-d8 is used in degradation research. It is known that Bisphenol A-d8 can degrade over time, especially when exposed to heat, UV light, or certain chemicals . Understanding the degradation of Bisphenol A-d8 is important for environmental protection and human health .

Safety And Hazards

While specific safety and hazard information for Bisphenol A-d8 is not provided in the search results, it is known that Bisphenol A, the parent compound, is a reproductive, developmental, and systemic toxicant . It is often classified as an endocrine-disrupting compound . Safety data sheets for Bisphenol A suggest avoiding contact with skin and eyes, and not breathing dust .

Future Directions

Bisphenol A, the parent compound of Bisphenol A-d8, has been associated with various health risks, leading to calls for its replacement in various applications . Future research will likely focus on understanding the health effects of Bisphenol A and its derivatives, including Bisphenol A-d8, and finding safer alternatives .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662328
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A-d8

CAS RN

92739-58-7
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92739-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.